グルタチオンスルホン酸

概要

説明

フペヘニンは、ユリ科の多年草であるフウリンブクロ (Fritillaria hupehensis) の鱗茎に主に含まれる生物活性を持つイソステロイドアルカロイドです。 この化合物は、中国医学において伝統的に鎮咳薬および去痰薬として使用されてきました .

科学的研究の応用

Role in Drug Delivery

One of the prominent applications of glutathione sulfonic acid is its ability to enhance the biodistribution of certain drugs. A study demonstrated that the sodium salt of glutathione sulfonic acid (GSO₃Na) significantly increased the tissue-to-plasma concentration ratio of thiopental sodium in various organs, including the heart, lung, brain, liver, and kidney. This effect was not observed with GSH alone, indicating that GSO₃Na may serve as an effective biodistribution promoter for certain pharmacological agents .

| Drug | Effect of GSO₃Na | Notable Findings |

|---|---|---|

| Thiopental Sodium | Increased tissue-to-plasma ratio | Significant enhancement in distribution in multiple organs |

Biomarker for Oxidative Stress

Glutathione sulfonic acid has been identified as a potential biomarker for oxidative stress. It is produced during the oxidation of GSH by reactive oxygen species (ROS), particularly hypochlorous acid (HOCl), generated by neutrophils. The quantification of GSO₃H can provide insights into oxidative stress levels and myeloperoxidase activity in biological systems .

| Biomarker | Source | Clinical Relevance |

|---|---|---|

| Glutathione Sulfonic Acid | Produced from GSH oxidation by HOCl | Indicator of oxidative stress and inflammation |

Chemical Modifications and Redox Biology

Recent studies have explored the chemical modifications of GSH and its derivatives under various conditions, such as exposure to dielectric barrier discharge (DBD) plasma. Under these conditions, GSO₃H emerged as a primary oxidation product when GSH was treated with iron complexes. This research highlights the importance of GSO₃H in understanding redox reactions and oxidative stress mechanisms within biological systems .

Key Findings on Chemical Modifications

- Oxidation Products : GSO₃H is a major product formed during the oxidation of GSH by plasma treatment.

- Role of Transition Metals : The presence of iron ions influences the formation of specific oxidation products, suggesting a complex interplay between metal ions and redox reactions.

Applications in Clinical Research

GSO₃H's role extends into clinical research where it is being investigated for its potential therapeutic applications. For instance, its ability to modulate drug pharmacokinetics suggests that it could be utilized to improve drug efficacy and reduce side effects in clinical settings .

Clinical Implications

- Enhanced Drug Delivery : Utilizing GSO₃H could lead to improved therapeutic outcomes for drugs with poor bioavailability.

- Potential Therapeutics : Ongoing research may uncover additional therapeutic roles for GSO₃H in treating diseases characterized by oxidative stress.

作用機序

フペヘニンは、さまざまな分子標的と経路を通じてその効果を発揮します。フペヘニンは、体内の特定の酵素や受容体と相互作用することが知られており、その鎮咳薬および去痰効果をもたらします。 正確な分子メカニズムはまだ調査中ですが、ステロイドアルカロイド生合成経路の調節に関与すると考えられています .

生化学分析

Biochemical Properties

Glutathionesulfonic acid is involved in several biochemical reactions, primarily related to oxidative stress and detoxification. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is glutathione transferase, which facilitates the conjugation of glutathione to various substrates, aiding in detoxification processes . Additionally, glutathionesulfonic acid modulates dopamine release, indicating its role in neurotransmission . These interactions highlight the compound’s importance in maintaining cellular homeostasis and protecting cells from oxidative damage.

Molecular Mechanism

The molecular mechanism of action of glutathionesulfonic acid involves several key processes. At the molecular level, it binds to specific biomolecules, including enzymes and proteins, to exert its effects. For example, glutathionesulfonic acid can inhibit or activate enzymes involved in detoxification pathways, such as glutathione transferase . Additionally, it can induce changes in gene expression by modulating transcription factors and other regulatory proteins. These interactions highlight the compound’s role in maintaining cellular homeostasis and protecting cells from oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glutathionesulfonic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that glutathionesulfonic acid can be formed during the analytical process, indicating its potential instability . Long-term exposure to glutathionesulfonic acid in in vitro or in vivo studies can lead to sustained changes in cellular function, particularly in the context of oxidative stress and detoxification.

Metabolic Pathways

Glutathionesulfonic acid is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as glutathione transferase, which facilitates the conjugation of glutathione to various substrates . This interaction is crucial for the detoxification of harmful compounds and the maintenance of cellular homeostasis. Additionally, glutathionesulfonic acid can affect metabolic flux by modulating the activity of metabolic enzymes, thereby influencing the levels of various metabolites within cells.

準備方法

合成経路と反応条件

フペヘニンは、さまざまな化学プロセスによって合成することができます。 一般的な方法の1つは、逆相高速液体クロマトグラフィー (HPLC) を用い、蒸発光散乱検出 (ELSD) によりフウリンブクロから全アルカロイドを抽出する方法です . 移動相は通常、メタノール、水、およびクロロホルムで構成されます .

工業生産方法

フペヘニンの工業生産には、多くの場合、フウリンブクロの鱗茎からの大規模抽出が関与します。 鱗茎は、フペヘニンと他のステロイドアルカロイドの収量を最大にするために、特定の生育段階で収穫されます .

化学反応の分析

反応の種類

フペヘニンは、以下を含むさまざまな化学反応を受けます。

酸化: フペヘニンは、酸化されて異なる誘導体を生成することができます。

還元: 還元反応は、フペヘニンの官能基を修飾することができます。

置換: フペヘニンは、置換反応を受けて新しい化合物を生成することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。反応は通常、目的の生成物の形成を確実にするために、制御された温度とpH条件下で行われます。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな薬理学的特性を持つ可能性のある、フペヘニンのさまざまな誘導体が含まれます。

科学研究への応用

フペヘニンは、幅広い科学研究への応用があります。

化学: ステロイドアルカロイドの研究における基準化合物として使用されます。

生物学: 植物の代謝と混作システムにおける役割について調査されています.

医学: 鎮咳薬および去痰効果だけでなく、潜在的な神経保護効果についても研究されています.

産業: ハーブ製剤や栄養補助食品の製造に使用されます。

類似化合物との比較

類似化合物

- ペイミン

- ペイミニン

- ペイミシン

- コルセベルディン

独自性

フペヘニンは、その特定のイソステロイド構造とその強力な鎮咳作用によって独自です。 ペイミンやペイミニンなどの類似の化合物は、薬理学的特性を示しますが、フペヘニンの独特の分子構造は、その独特の薬理学的プロファイルに貢献しています .

生物活性

Glutathione sulfonic acid (GSO₃H) is a significant derivative of glutathione (GSH), a tripeptide critical for cellular antioxidant defense. The biological activity of GSO₃H is closely related to its role in redox reactions, detoxification processes, and cellular signaling. This article delves into the biological activities, mechanisms, and implications of GSO₃H based on recent research findings.

GSO₃H is formed through the oxidation of glutathione and has been identified as a key product in various chemical reactions, including x-radiolysis and dielectric barrier discharge treatments. It exhibits a unique ability to conjugate with electrophiles, enhancing the detoxification of harmful compounds in biological systems.

Key Mechanisms:

- Conjugation Reactions : GSO₃H catalyzes the conjugation of reduced glutathione to numerous exogenous and endogenous hydrophobic electrophiles, facilitating their elimination from the body .

- Antioxidant Activity : GSO₃H plays a role in reducing oxidative stress by neutralizing reactive oxygen species (ROS), thereby protecting cells from damage .

- Biodistribution Enhancer : Studies have shown that GSO₃H can enhance the biodistribution of co-administered drugs, such as thiopental sodium, leading to increased tissue concentration ratios .

Biological Functions

GSO₃H's biological functions extend beyond mere detoxification. It participates in various physiological processes:

- Anti-inflammatory Effects : GSO₃H has been noted for its potential anti-inflammatory properties by modulating leukotriene metabolism, which is crucial in inflammatory responses .

- Neuroprotection : The compound's ability to cross the blood-brain barrier suggests potential neuroprotective roles, particularly in conditions characterized by oxidative stress .

- Metabolic Regulation : GSO₃H is involved in metabolic pathways that regulate cellular energy balance and redox status, which are vital for maintaining homeostasis .

Case Studies and Research Findings

Several studies highlight the importance of GSO₃H in clinical settings:

-

Case Study on Glutathione Synthetase Deficiency (GSSD) :

- A study reported on a neonate with severe GSSD who exhibited elevated levels of 5-oxoproline and metabolic acidosis. Treatment with antioxidants, including vitamins C and E, improved clinical outcomes. This case underscores the importance of glutathione metabolism and its derivatives like GSO₃H in managing oxidative stress-related disorders .

- Biodistribution Studies :

Data Tables

The following table summarizes key findings related to the biological activity of glutathione sulfonic acid:

特性

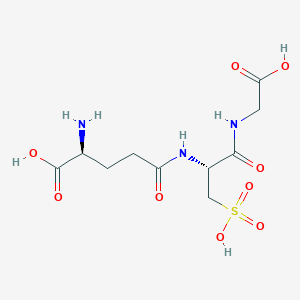

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O9S/c11-5(10(18)19)1-2-7(14)13-6(4-23(20,21)22)9(17)12-3-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)(H,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWRMTHFAZVWAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS(=O)(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274401 | |

| Record name | Glutathionesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3773-07-7 | |

| Record name | Glutathionesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。